molecular formula C7H8F4O B15321507 2,2,5,5-Tetrafluorocycloheptan-1-one

2,2,5,5-Tetrafluorocycloheptan-1-one

Cat. No.: B15321507
M. Wt: 184.13 g/mol
InChI Key: DDQBZQNMHJNVKY-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrafluorocycloheptan-1-one is a fluorinated cyclic ketone with the molecular formula C7H8F4O. This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and industry. The presence of four fluorine atoms in the cycloheptanone ring significantly alters its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetrafluorocycloheptan-1-one typically involves the fluorination of cycloheptanone derivatives. One common method is the direct fluorination of cycloheptanone using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of fluorinating agents in a controlled environment, such as a flow reactor, allows for precise control over reaction parameters and minimizes the risk associated with handling reactive fluorine compounds. Additionally, the purification of the product is achieved through distillation or recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrafluorocycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2,2,5,5-Tetrafluorocycloheptanol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under mild conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2,2,5,5-Tetrafluorocycloheptanoic acid.

    Reduction: Formation of 2,2,5,5-Tetrafluorocycloheptanol.

    Substitution: Formation of various substituted cycloheptanone derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,5,5-Tetrafluorocycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential use in biochemical studies due to its ability to interact with biological molecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetrafluorocycloheptan-1-one involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethylcycloheptan-1-one: Similar in structure but with methyl groups instead of fluorine atoms.

    2,2,5,5-Tetrafluorocyclohexan-1-one: A smaller ring size with similar fluorination.

    2,2,5,5-Tetrafluorocyclooctan-1-one: A larger ring size with similar fluorination.

Uniqueness

2,2,5,5-Tetrafluorocycloheptan-1-one is unique due to its specific ring size and the presence of four fluorine atoms, which impart distinct chemical and physical properties. Compared to its analogs, it offers a balance between ring strain and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8F4O

Molecular Weight

184.13 g/mol

IUPAC Name

2,2,5,5-tetrafluorocycloheptan-1-one

InChI

InChI=1S/C7H8F4O/c8-6(9)2-1-5(12)7(10,11)4-3-6/h1-4H2

InChI Key

DDQBZQNMHJNVKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1=O)(F)F)(F)F

Origin of Product

United States

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